N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C13H10N2OS2 . It is a derivative of benzothiazole, a class of compounds known for their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide and similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, one study reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is characterized by the presence of a benzothiazole ring fused with a thiophene ring . The benzothiazole ring is a bicyclic compound consisting of a benzene ring fused with a thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives, including N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, can undergo various chemical reactions. For instance, they can be used in the synthesis of N-substituted and N,N-disubstituted benzothiazole sulfonamides . They can also participate in reactions involving S oxidation/S-N coupling .Scientific Research Applications
Anti-Inflammatory Properties
Compounds with a similar structure to N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide have been synthesized and evaluated for their anti-inflammatory properties . These compounds have shown promising results in inhibiting COX-1 and COX-2, key enzymes involved in inflammation .
Antioxidant Activity
Thiazole derivatives, including those similar to the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals, unstable molecules that can cause oxidative stress and contribute to aging and diseases.
Antimicrobial Properties
Thiazole-based compounds have demonstrated significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs, which are crucial in the fight against resistant strains of bacteria and other microbes.
Antitubercular Activity
Benzothiazole-based compounds, which include N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, have been synthesized and tested for their antitubercular activity . These compounds have shown potent inhibitory effects against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Anticancer Properties
Thiazole derivatives have been found to exhibit anticancer properties . They have been used in the development of new anticancer drugs, offering hope for improved treatment options for various types of cancer .
Neuroprotective Effects
Compounds containing the thiazole ring have been associated with neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
Industrial Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Antidiabetic Activity
Thiazole derivatives have been associated with antidiabetic activity . This suggests potential applications in the treatment of diabetes, a chronic disease that affects millions of people worldwide .
Future Directions
Benzothiazole derivatives, including N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, have shown promise in various areas of research, particularly in the development of new anticancer agents . Future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents.
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-8-4-5-9-11(7-8)18-13(14-9)15-12(16)10-3-2-6-17-10/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHQWVQIQOJOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide |
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